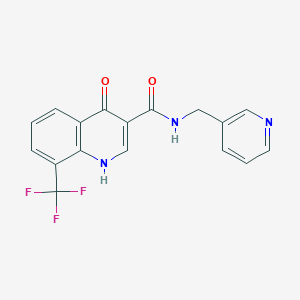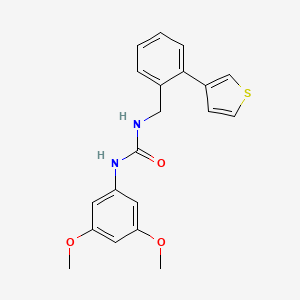
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as TDPU, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. TDPU is a urea derivative that exhibits various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of cancer cells by inducing apoptosis. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea also exhibits anti-microbial activity by disrupting the cell membrane of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has several advantages for lab experiments, including its high yield synthesis method and its wide range of biological activities. However, there are also limitations to its use, including its potential toxicity and lack of selectivity for certain cell types.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea and to develop more selective analogs with reduced toxicity. Finally, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea could be further explored for its potential as an anti-microbial agent, particularly in the development of new antibiotics to combat drug-resistant bacteria.
Conclusion
In conclusion, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is a promising synthetic compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its potential applications in the field of medicine make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea and to develop more selective analogs with reduced toxicity.
Synthesemethoden
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxyphenyl isocyanate with 2-(thiophen-3-yl)benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride and pyridine to obtain 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea in high yield.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been extensively studied for its potential applications in the field of medicine. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-17-9-16(10-18(11-17)25-2)22-20(23)21-12-14-5-3-4-6-19(14)15-7-8-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQTRNKERVCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)
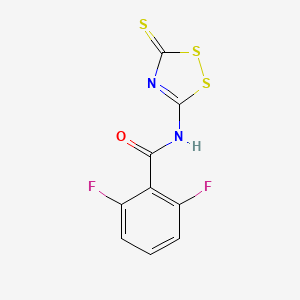
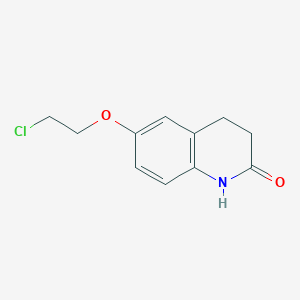
![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
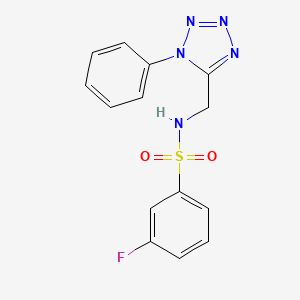
![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)
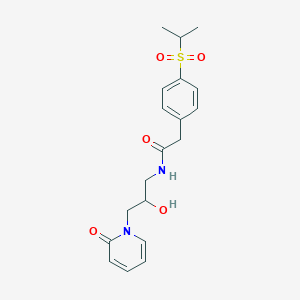

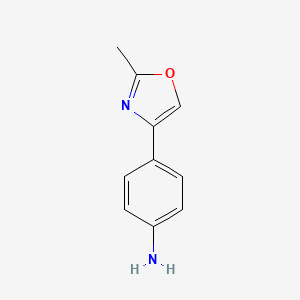
![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)
